

An In-depth Technical Guide to NerveGreen C3 (SynaptoGreen C3)

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Compound of Interest

Compound Name: NerveGreen C3

Cat. No.: B12391384

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Introduction

NerveGreen C3, commercially known as SynaptoGreen™ C3, is a fluorescent styryl dye utilized in neuroscience research to visualize and study the dynamics of synaptic vesicle recycling at nerve terminals. [1] It is an amphipathic molecule with a lipophilic tail that inserts into lipid membranes and a hydrophilic head group that prevents it from crossing the membrane. [1] This property makes it an invaluable tool for tracking the processes of endocytosis and exocytosis. SynaptoGreen™ C3 is an analog of the widely used FM®1-43 dye, with a slightly shorter lipophilic tail, rendering it slightly more water-soluble. [2]

Mechanism of Action

The functionality of **NerveGreen C3** is based on its fluorescence properties, which are dependent on its environment. In aqueous solutions, the dye is virtually non-fluorescent. [1] However, upon binding to the outer leaflet of a cell membrane, its quantum yield increases significantly, and it becomes intensely fluorescent. [3] This mechanism allows for the selective visualization of membranes.

During synaptic activity, neurotransmitter release (exocytosis) is followed by the retrieval of vesicular membrane back into the neuron (endocytosis) to form new synaptic vesicles. When **NerveGreen C3** is present in the extracellular medium during this endocytic process, the dye becomes entrapped within the newly formed synaptic vesicles. Subsequent washing removes

the dye from the cell surface, leaving only the fluorescently labeled vesicles inside the nerve terminal. The fluorescence intensity of the terminal is therefore proportional to the number of recycled vesicles. A subsequent round of stimulation will induce exocytosis, releasing the dye and causing a decrease in fluorescence, which can also be monitored to study vesicle release kinetics.

Quantitative Data

The following table summarizes the key quantitative properties of **NerveGreen C3** (SynaptoGreen C3) and its close analog, SynaptoGreen C4 (equivalent to FM®1-43).

Property	NerveGreen C3 (SynaptoGreen C3)	SynaptoGreen C4 (FM®1-43)	Reference
Excitation (in MeOH)	~510 nm	510 nm	
Emission (in MeOH)	~625 nm	625 nm	
Excitation (in membranes)	~480 nm	~480 nm	
Emission (in membranes)	~598 nm	~598 nm	
Molecular Weight	542 g/mol	612 g/mol	
Chemical Formula	C ₂₅ H ₃₉ Br ₂ N ₃	C ₃₀ H ₄₉ Br ₂ N ₃	

Experimental Protocols

The following is a generalized protocol for staining synaptic vesicles in cultured neurons with **NerveGreen C3**, adapted from protocols for SynaptoGreen dyes and FM®1-43. Optimal conditions may vary depending on the specific cell type and experimental setup.

4.1. Materials

- **NerveGreen C3** (SynaptoGreen C3)
- Physiological buffer (e.g., Tyrode's solution, HEPES-buffered saline)

- High potassium stimulation buffer (e.g., physiological buffer with 90 mM KCl)
- Wash buffer (physiological buffer)
- Optional: Tetrodotoxin (TTX) to block spontaneous action potentials
- Optional: ADVASEP-7™ or Sulforhodamine 101 to reduce background fluorescence
- Cultured neurons on coverslips

4.2. Staining Protocol (Loading)

- Prepare a stock solution of **NerveGreen C3** (e.g., 10 mM in water or DMSO). Store protected from light.
- Dilute the **NerveGreen C3** stock solution to a final working concentration of 4-10 μ M in the high potassium stimulation buffer.
- Remove the culture medium from the neurons and wash gently with physiological buffer.
- To induce endocytosis, replace the physiological buffer with the **NerveGreen C3**-containing high potassium buffer and incubate for 1-2 minutes at room temperature.
- Terminate the stimulation by removing the high potassium buffer.
- Wash the cells extensively with physiological buffer for 5-10 minutes to remove the dye from the plasma membrane. If high background is an issue, a brief wash with a buffer containing ADVASEP-7™ can be performed.

4.3. Imaging

- Mount the coverslip in a chamber with physiological buffer (optionally containing TTX to prevent further activity).
- Image the stained nerve terminals using fluorescence microscopy with appropriate filter sets for the dye's excitation and emission spectra (e.g., FITC/GFP filter set).

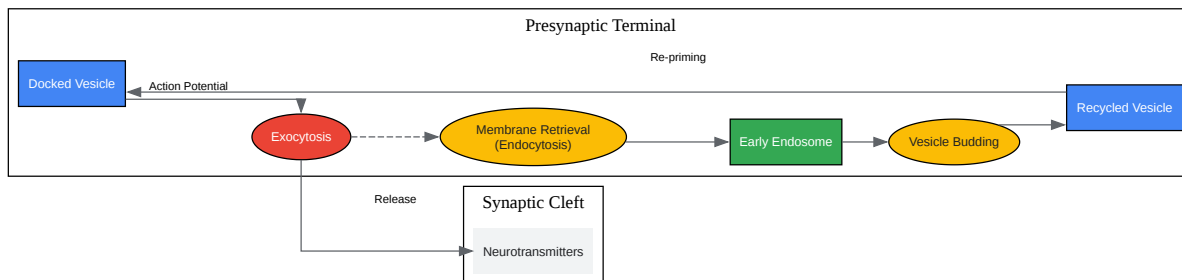
4.4. Destaining Protocol (Unloading)

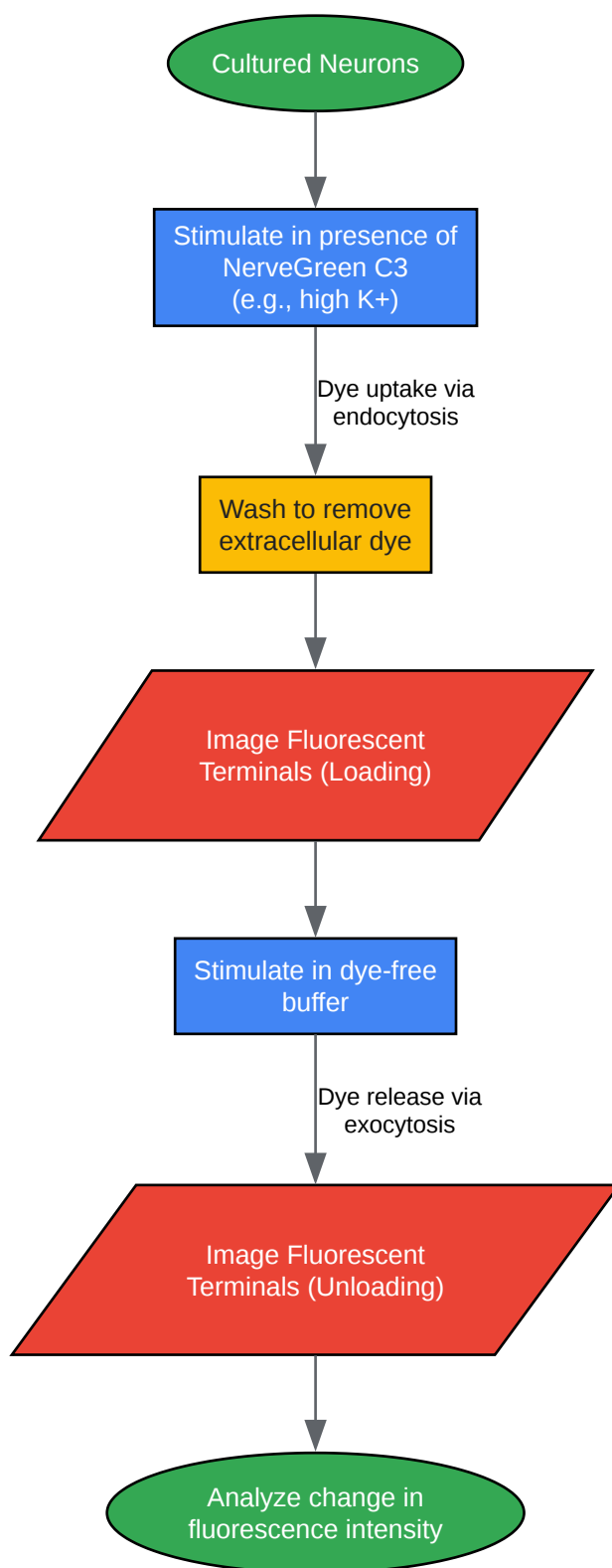
- To observe exocytosis, stimulate the stained neurons again in a dye-free physiological buffer. This can be done using high potassium buffer or electrical field stimulation.
- Acquire images before, during, and after the stimulation to monitor the decrease in fluorescence as the dye is released from the synaptic vesicles.

Visualizations

5.1. Signaling Pathway of Synaptic Vesicle Recycling

The following diagram illustrates the biological process of synaptic vesicle recycling, which is the "signaling pathway" that **NerveGreen C3** is used to investigate.





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